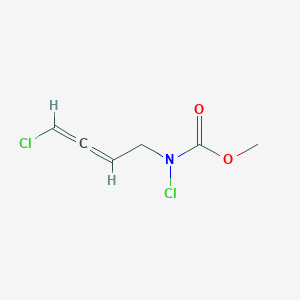
Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a chloro-substituted butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate typically involves the reaction of 4-chlorobuta-2,3-dien-1-ol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the carbamate group.
Reaction Scheme:
4-chlorobuta-2,3-dien-1-ol+methyl chloroformatetriethylaminemethyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro(4-chlorobuta-2,3-dien-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to
Properties
CAS No. |
87383-26-4 |
|---|---|
Molecular Formula |
C6H7Cl2NO2 |
Molecular Weight |
196.03 g/mol |
InChI |
InChI=1S/C6H7Cl2NO2/c1-11-6(10)9(8)5-3-2-4-7/h3-4H,5H2,1H3 |
InChI Key |
LOTWDENNAPPEGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC=C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
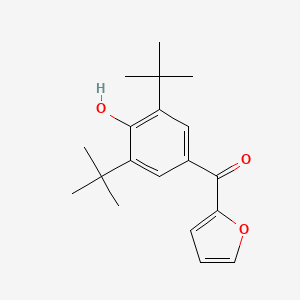
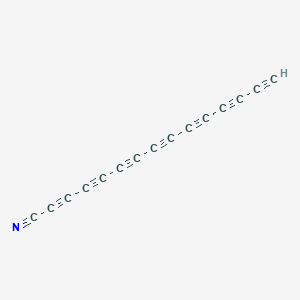
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

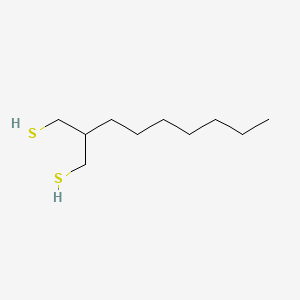
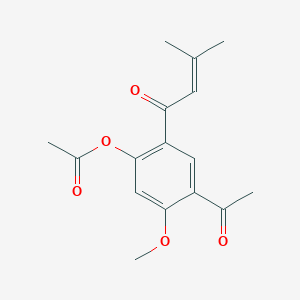
![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
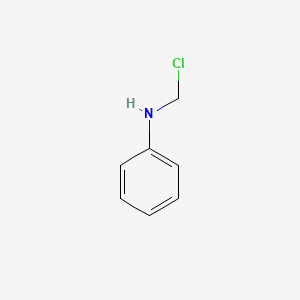

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

